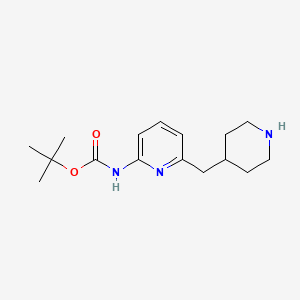

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate

Beschreibung

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate is a pyridine-based carbamate derivative featuring a piperidine moiety linked to the pyridine ring via a methylene bridge. The tert-butyl carbamate group serves as a protective group for amines, enabling selective functionalization during synthetic workflows. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance pharmacokinetic properties or target-specific interactions .

Eigenschaften

Molekularformel |

C16H25N3O2 |

|---|---|

Molekulargewicht |

291.39 g/mol |

IUPAC-Name |

tert-butyl N-[6-(piperidin-4-ylmethyl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-14-6-4-5-13(18-14)11-12-7-9-17-10-8-12/h4-6,12,17H,7-11H2,1-3H3,(H,18,19,20) |

InChI-Schlüssel |

DHCLVLGLLYHXAO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC2CCNCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tert-Butyl-(6-(Piperidin-4-ylmethyl)pyridin-2-yl)carbamat erfolgt typischerweise durch die Reaktion von 6-(Piperidin-4-ylmethyl)pyridin-2-amin mit tert-Butylchlorformiat. Die Reaktion wird in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt und anschließend durch Säulenchromatographie gereinigt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden aber auf größere Mengen ausgelegt. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Kontinuierliche Strömungsreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tert-Butyl-(6-(Piperidin-4-ylmethyl)pyridin-2-yl)carbamat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an den Piperidin- oder Pyridinringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden N-Oxide.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung substituierter Piperidin- oder Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tert-Butyl-(6-(Piperidin-4-ylmethyl)pyridin-2-yl)carbamat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Piperidin- und Pyridinringe spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die Carbamatgruppe kann einer Hydrolyse unterliegen, wodurch das aktive Amin oder der aktive Alkohol freigesetzt wird, der dann seine biologischen Wirkungen entfaltet.

Wirkmechanismus

The mechanism of action of tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine and pyridine rings play a crucial role in its binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing the active amine or alcohol, which then exerts its biological effects .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

tert-Butyl (6-methoxypyridin-2-yl)carbamate

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

- Structure : Bromo and chloro substituents at positions 6 and 2, respectively.

- Molecular Weight : 321.60 g/mol (C₁₁H₁₄BrClN₂O₂) .

- Applications : Bromine serves as a versatile handle for Suzuki-Miyaura couplings, contrasting with the piperidine-linked methyl group in the target compound, which may prioritize steric interactions over further derivatization .

Piperidine Substitution Patterns

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Structure : Piperidine ring substituted with an acetyl group at position 1.

- Synthetic Pathway : Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride and triethylamine in dichloromethane .

- Functional Role : The acetyl group modulates lipophilicity and metabolic stability compared to the unmodified piperidin-4-ylmethyl group in the target compound .

tert-Butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate

tert-Butyl (6-aminopyridin-2-yl)methylcarbamate

- Synthesis : Achieved via palladium-catalyzed coupling of tert-butyl (6-chloropyridin-2-yl)methylcarbamate with an amine source .

- Comparison : The target compound’s piperidin-4-ylmethyl group likely requires analogous coupling or alkylation steps, but steric hindrance from the piperidine ring may necessitate optimized reaction conditions .

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Purification : Crude product used directly in subsequent steps without chromatography, highlighting efficiency for industrial-scale synthesis .

Functional and Commercial Implications

Pharmacological Potential

- Piperidine vs.

- Steric Effects : The piperidin-4-ylmethyl group in the target compound may hinder interactions with flat binding pockets compared to planar substituents like methoxy or halogen groups .

Commercial Accessibility

- Price Trends : Halogenated derivatives (e.g., chloro, bromo) are commercially available at premium prices ($400–$4,800 per gram), suggesting that the target compound’s synthesis cost may align with these benchmarks if scaled .

Biologische Aktivität

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 723429

The compound features a tert-butyl group, a piperidine moiety, and a pyridine ring, which contribute to its unique biological profile.

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate exhibits various biological activities attributed to its structural components. Research indicates that the piperidine and pyridine rings may interact with specific receptors or enzymes, influencing cellular pathways.

Pharmacological Studies

- Inhibition of IL-1β Release :

- Anti-pyroptotic Activity :

Study 1: Anti-inflammatory Properties

A study focusing on piperidine derivatives highlighted their ability to modulate immune responses by inhibiting pro-inflammatory cytokines. The results showed that certain derivatives could reduce IL-1β levels significantly, with some compounds achieving up to 35% inhibition at optimal concentrations .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer’s disease .

Table 1: Biological Activity Summary of Related Compounds

Table 2: Synthesis Pathways

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Piperidine + Pyridine derivative | Reflux in solvent |

| 2 | Tert-butyl chloroformate | Room temperature |

| 3 | Purification via chromatography | Column chromatography |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.